molecular formula C15H22O3 B034957 3,5-Bis-tert-butylsalicylic acid CAS No. 19715-19-6

3,5-Bis-tert-butylsalicylic acid

Cat. No. B034957
CAS RN: 19715-19-6
M. Wt: 250.33 g/mol
InChI Key: ZWQBZEFLFSFEOS-UHFFFAOYSA-N
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Patent
US07582787B2

Procedure details

Referring to 3,5-di-tert-butylsalicylic acid as an example salicylic acid derivative, it is possible to selectively synthesize zinc 3,5-di-tert-butylsalicylate by adding drop by drop a solution containing a zinc provider to a solution of 3,5-di-tert-butylsalicylic acid in alkali to cause the reaction. For example, a sufficient amount of an alkaline aqueous solution is added to 2 mol of 3,5-di-tert-butylsalicylic acid (produced from the starting material 2,4-di-tert-butylphenol by the Kolbe-Schmitt reaction) and dissolved with heating. Separately, an aqueous solution incorporating 1 mol of a zinc provider is prepared. While heating this aqueous solution, the aforementioned aqueous solution of 3,5-di-tert-butylsalicylic acid is added drop by drop, and the reaction is carried out with heating and pH adjustment; after completion of the reaction, the reaction mixture is filtered and the cake filtered off is washed with water and dried. Examples of zinc providers include, but are not limited to, zinc sulfate, zinc chloride and zinc acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[C:7](C(O)=O)[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C1C(=CC=CC=1)O>C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn+2].C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn]>[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[CH:7][C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O.[Zn+2].C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding drop by drop a solution
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.